1-Heptanol, 3-ethenylidene-
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Overview
Description
1-Heptanol, 3-ethenylidene- is an organic compound belonging to the family of alcohols. It is characterized by a seven-carbon chain with a hydroxyl group (-OH) attached to the first carbon and an ethenylidene group attached to the third carbon. This compound is a clear, colorless liquid that is slightly soluble in water but miscible with organic solvents like ether and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptanol, 3-ethenylidene- can be synthesized through various organic reactions. One common method involves the hydroformylation of 1-heptene followed by hydrogenation. The reaction conditions typically include high pressure and temperature, along with catalysts such as rhodium complexes.
Industrial Production Methods: In industrial settings, the production of 1-Heptanol, 3-ethenylidene- often involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. Catalysts like cobalt or rhodium are employed to facilitate the hydroformylation process, followed by hydrogenation to produce the desired alcohol.
Chemical Reactions Analysis
Types of Reactions: 1-Heptanol, 3-ethenylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form heptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into heptane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form heptyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: SOCl2, phosphorus tribromide (PBr3), room temperature.
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptane.
Substitution: Heptyl chloride.
Scientific Research Applications
1-Heptanol, 3-ethenylidene- has diverse applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies related to cell membrane permeability and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of fragrances, flavors, and as a biofuel additive
Mechanism of Action
The mechanism of action of 1-Heptanol, 3-ethenylidene- involves its interaction with cell membranes, where it can disrupt lipid bilayers and affect membrane fluidity. This disruption can influence various cellular processes, including signal transduction and ion transport. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane .
Comparison with Similar Compounds
1-Hexanol: A six-carbon alcohol with similar properties but lower molecular weight.
1-Octanol: An eight-carbon alcohol with higher molecular weight and boiling point.
2-Heptanol: An isomer with the hydroxyl group on the second carbon, leading to different chemical behavior.
Uniqueness: 1-Heptanol, 3-ethenylidene- is unique due to the presence of the ethenylidene group, which imparts distinct reactivity and properties compared to its isomers and other alcohols .
Properties
CAS No. |
55930-37-5 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
InChI |
InChI=1S/C9H16O/c1-3-5-6-9(4-2)7-8-10/h10H,2-3,5-8H2,1H3 |
InChI Key |
BRYPBLRJIIIBEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C=C)CCO |
Origin of Product |
United States |
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